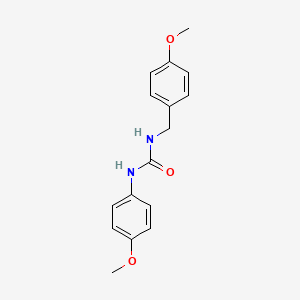
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, commonly known as ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has a molecular formula of C14H10ClN3O3.
科学研究应用
ACN has been found to have potential applications in various scientific fields. One of the most promising applications of ACN is in the field of cancer research. Studies have shown that ACN has cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, ACN has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of ACN is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, ACN has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACN has both biochemical and physiological effects. Biochemically, ACN has been found to inhibit the activity of enzymes such as topoisomerase II and PARP-1, which are involved in DNA replication and repair. Physiologically, ACN has been found to induce apoptosis in cancer cells and to have antimicrobial properties.
实验室实验的优点和局限性
One advantage of using ACN in lab experiments is its relatively low cost and easy synthesis method. Additionally, ACN has been found to have potent cytotoxic effects on cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using ACN in lab experiments is its potential toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
未来方向
There are several future directions for the study of ACN. One direction is the development of new anti-cancer drugs based on the cytotoxic effects of ACN. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects. Another direction is the development of new antibiotics based on the antimicrobial properties of ACN. Finally, studies could be conducted to investigate the potential applications of ACN in other fields, such as agriculture or environmental science.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, or ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ACN has been found to have cytotoxic effects on cancer cells and antimicrobial properties, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.
合成方法
The synthesis of ACN involves the reaction between 4-acetylphenylamine and 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through recrystallization to obtain ACN in its pure form.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRQSKRTNYSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

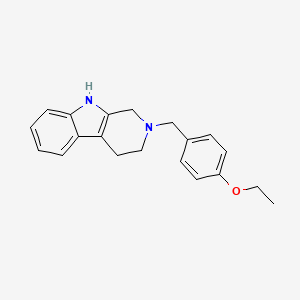
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
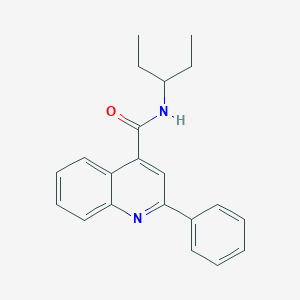
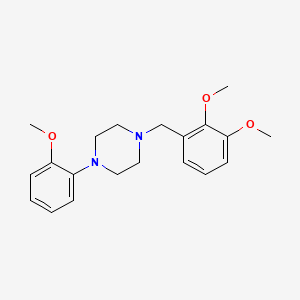
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
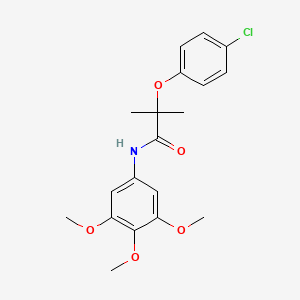

![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

